molecular formula C4H11Cl2N B6224137 (2S)-4-chlorobutan-2-amine hydrochloride CAS No. 2500676-01-5

(2S)-4-chlorobutan-2-amine hydrochloride

Cat. No. B6224137
CAS RN: 2500676-01-5
M. Wt: 144.04 g/mol
InChI Key: OEMAWNQGWHZAID-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4-chlorobutan-2-amine hydrochloride, also known as 2-chloro-N-butan-2-amine hydrochloride, is an organic compound with the molecular formula C4H10Cl2N2HCl. It is a colorless, crystalline solid with a melting point of 215-217°C. It is a widely used reagent in organic synthesis and has been found to have numerous applications in the scientific community.

Scientific Research Applications

(2S)-4-chlorobutan-2-amine hydrochloride is widely used in the scientific community for a variety of applications. It is commonly used as a reagent for the synthesis of other organic compounds, such as amides, esters, and amines. It is also used in the synthesis of pharmaceuticals, such as antifungals and antibiotics. Additionally, it is used in the synthesis of polymers, such as polyurethanes.

Mechanism of Action

The mechanism of action of (2S)-4-chlorobutan-2-amine hydrochloride is not well understood. It is believed to act as an alkylating agent, reacting with nucleophiles such as amines, alcohols, and carboxylic acids to form covalent bonds. It is also believed to act as an oxidizing agent, oxidizing organic compounds to their corresponding carboxylic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied in detail. However, it is known to be a mild irritant and can cause skin and eye irritation in humans. It is also known to be toxic if ingested and should be handled with care.

Advantages and Limitations for Lab Experiments

(2S)-4-chlorobutan-2-amine hydrochloride has several advantages for lab experiments. It is a relatively inexpensive reagent and is readily available. It is also relatively easy to work with and can be used in a variety of reactions. However, it can be toxic if not handled properly and can cause skin and eye irritation. Additionally, it is a strong oxidizing agent and can react with other organic compounds, so caution should be taken when working with it.

Future Directions

There are several potential future directions for (2S)-4-chlorobutan-2-amine hydrochloride. These include further research into its mechanism of action, its toxicity, and its potential applications in the pharmaceutical and polymer industries. Additionally, research into its potential use as a catalyst for organic reactions could be beneficial. Finally, research into its potential use as a reagent for the synthesis of other organic compounds could also be beneficial.

Synthesis Methods

The synthesis of (2S)-4-chlorobutan-2-amine hydrochloride is achieved by reacting the appropriate amine with phosphorus pentachloride in the presence of an inert solvent such as chloroform or dichloromethane. The reaction is typically conducted at room temperature and yields a white crystalline solid. The product can be purified by recrystallization from a suitable solvent such as ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-4-chlorobutan-2-amine hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-chlorobutane", "ammonia", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Step 1: 2-chlorobutane is reacted with ammonia in the presence of sodium hydroxide to form 4-chlorobutan-2-amine.", "Step 2: The resulting amine is dissolved in diethyl ether and hydrochloric acid is added to form (2S)-4-chlorobutan-2-amine hydrochloride.", "Step 3: The product is isolated through filtration and recrystallization." ] }

CAS RN

2500676-01-5

Molecular Formula

C4H11Cl2N

Molecular Weight

144.04 g/mol

IUPAC Name

(2S)-4-chlorobutan-2-amine;hydrochloride

InChI

InChI=1S/C4H10ClN.ClH/c1-4(6)2-3-5;/h4H,2-3,6H2,1H3;1H/t4-;/m0./s1

InChI Key

OEMAWNQGWHZAID-WCCKRBBISA-N

Isomeric SMILES

C[C@@H](CCCl)N.Cl

Canonical SMILES

CC(CCCl)N.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.